2-Oxepanone, 5,5'-(1-methylethylidene)bis-
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Overview
Description
2-Oxepanone, 5,5’-(1-methylethylidene)bis- is a chemical compound with the molecular formula C15H24O4 and a molecular weight of 268.35 g/mol . It is also known by its synonym, 5,5’-(propane-2,2-diyl)bis(oxepan-2-one) . This compound is part of the oxepanone family, which are cyclic esters or lactones. Lactones are known for their applications in polymer chemistry, particularly in the synthesis of biodegradable polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxepanone, 5,5’-(1-methylethylidene)bis- typically involves the reaction of appropriate diols with oxepanone derivatives under controlled conditions. The reaction conditions often include the use of catalysts to facilitate the ring-opening polymerization of oxepanone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale ring-opening polymerization processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Oxepanone, 5,5’-(1-methylethylidene)bis- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-Oxepanone, 5,5’-(1-methylethylidene)bis- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Oxepanone, 5,5’-(1-methylethylidene)bis- involves its ability to undergo ring-opening polymerization, forming long polymer chains. These polymers can interact with biological systems or other materials, leading to various applications in drug delivery, tissue engineering, and material science .
Comparison with Similar Compounds
Similar Compounds
ε-Caprolactone: Another lactone used in the synthesis of biodegradable polymers.
δ-Valerolactone: Similar in structure and used for similar applications in polymer chemistry.
Uniqueness
2-Oxepanone, 5,5’-(1-methylethylidene)bis- is unique due to its specific molecular structure, which allows for the formation of polymers with distinct properties. Its ability to form biocompatible and biodegradable materials makes it particularly valuable in medical and environmental applications .
Properties
CAS No. |
93745-78-9 |
---|---|
Molecular Formula |
C15H24O4 |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
5-[2-(7-oxooxepan-4-yl)propan-2-yl]oxepan-2-one |
InChI |
InChI=1S/C15H24O4/c1-15(2,11-3-5-13(16)18-9-7-11)12-4-6-14(17)19-10-8-12/h11-12H,3-10H2,1-2H3 |
InChI Key |
HCFNCJMSWOAVTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCC(=O)OCC1)C2CCC(=O)OCC2 |
Origin of Product |
United States |
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